molecular formula C15H15I3N2O7 B195382 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid CAS No. 122731-59-3

3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid

Cat. No. B195382
M. Wt: 716 g/mol
InChI Key: ZNLVMZLCIIIYPV-UHFFFAOYSA-N
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Description

“3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid” is an intermediate in the synthesis of iopromide , a fluorogenic biologically-active contrast medium . It has a molecular weight of 716.00 and a molecular formula of C15H15I3N2O7 .

Scientific Research Applications

  • Polymer Synthesis : This compound has been used in the synthesis of hyperbranched poly(ester‐amide)s, demonstrating its utility in polymer chemistry. The highly selective and quantitative acylation of amino groups in the compound facilitates the production of high molecular weight polymers, which are useful in various industrial applications (Kricheldorf & Loehden, 1995).

  • Radiopharmaceuticals Synthesis : It is also used in the synthesis of radiolabeled compounds for medical applications, such as in the preparation of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate. These compounds have potential applications in diagnostic imaging and cancer treatment (Taylor et al., 1996).

  • Synthesis of X-ray Contrast Agents : The compound has been utilized in the synthesis of Iothalamic acid, an ionic X-ray contrast agent, highlighting its importance in the development of diagnostic imaging agents (He Yong-jun, 2009).

  • Organic Synthesis : This chemical is used in organic synthesis, for example, in the creation of various amino acid derivatives and their applications in the development of pharmaceuticals and other organic compounds (Burger et al., 1992).

  • Biosynthesis Research : Research into the biosynthesis of 3,5-AHBA-derived natural products, which are precursors to a large group of natural products, including the family of naphthalenic and benzenic ansamycins, saliniketals, and mitomycins, shows the compound's role in understanding complex biological pathways (Kang, Shen & Bai, 2012).

  • Synthesis of Polyimide Films : The compound has been used in the synthesis of polyimide films with high transmissivity and good ultraviolet absorption performances, which are important in materials science and engineering (Xu Yong-fen, 2012).

Safety And Hazards

This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

3-amino-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15I3N2O7/c1-5(21)26-4-7(27-6(2)22)3-20-14(23)8-10(16)9(15(24)25)12(18)13(19)11(8)17/h7H,3-4,19H2,1-2H3,(H,20,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLVMZLCIIIYPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15I3N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472000
Record name AGN-PC-00FRCT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

716.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid

CAS RN

122731-59-3
Record name 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122731-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name RAC-5-amino-N-(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122731593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AGN-PC-00FRCT
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-5-Amino-N-(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.423
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Synthesis routes and methods

Procedure details

300 g (0.475 mol) of 5-amino-2,4,6-triiodoisophthalic acid mono-(2,3-dihydroxy-propyl) amide is suspended in 1.4 liter of ethyl acetate, mixed with 178.07 g (1.74 mol) of acetic anhydride and 5.7 g (47.5 mmol) of 4-dimethylaminopyridine and the mixture is heated to boiling. The suspension changes into a solution from which the product quickly crystallizes out in the boiling heat. The acetylation is completed after 1 hour. The excess acetic anhydride is reacted to ethyl acetate by addition of ethanol, cooled to room temperature, the crystallizate is suctioned off, washed with ethyl acetate and dried in a vacuum at 50° C. The yield is 300.2 g (0.42 mol)=88.4% of theory.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
178.07 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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